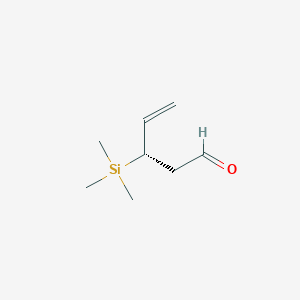
4-Pentenal, 3-(trimethylsilyl)-, (3S)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Pentenal, 3-(trimethylsilyl)-, (3S)- is an organic compound with the molecular formula C8H16OSi. It is characterized by the presence of an aldehyde group and a trimethylsilyl group attached to a pentenal backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pentenal, 3-(trimethylsilyl)-, (3S)- can be achieved through several methods. One common approach involves the reaction of 4-pentenal with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions and yields the desired product with high selectivity.
Industrial Production Methods
Industrial production of 4-Pentenal, 3-(trimethylsilyl)-, (3S)- often involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher efficiency and yield. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
4-Pentenal, 3-(trimethylsilyl)-, (3S)- undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) can facilitate substitution reactions.
Major Products Formed
Oxidation: 4-Pentenoic acid
Reduction: 4-Pentenol
Substitution: Various substituted derivatives depending on the reagents used
Wissenschaftliche Forschungsanwendungen
4-Pentenal, 3-(trimethylsilyl)-, (3S)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Pentenal, 3-(trimethylsilyl)-, (3S)- involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The trimethylsilyl group can enhance the compound’s stability and reactivity, facilitating its use in various chemical transformations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Pentenal: Lacks the trimethylsilyl group, making it less stable and reactive.
3-(Trimethylsilyl)propionaldehyde: Similar structure but with a shorter carbon chain.
4-Penten-1-ol: Contains a hydroxyl group instead of an aldehyde group.
Uniqueness
4-Pentenal, 3-(trimethylsilyl)-, (3S)- is unique due to the presence of both an aldehyde and a trimethylsilyl group, which confer distinct reactivity and stability. This combination makes it a valuable compound in synthetic chemistry and various research applications.
Eigenschaften
CAS-Nummer |
167417-67-6 |
|---|---|
Molekularformel |
C8H16OSi |
Molekulargewicht |
156.30 g/mol |
IUPAC-Name |
(3S)-3-trimethylsilylpent-4-enal |
InChI |
InChI=1S/C8H16OSi/c1-5-8(6-7-9)10(2,3)4/h5,7-8H,1,6H2,2-4H3/t8-/m1/s1 |
InChI-Schlüssel |
VPRKOZRQXUJDIM-MRVPVSSYSA-N |
Isomerische SMILES |
C[Si](C)(C)[C@@H](CC=O)C=C |
Kanonische SMILES |
C[Si](C)(C)C(CC=O)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


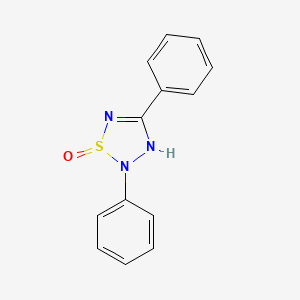
![Dimethyl [3-(4-chlorophenyl)prop-2-en-1-yl]propanedioate](/img/structure/B14264115.png)
![1-[1-Methyl-4-(pyridin-2-yl)piperidin-4-yl]propan-1-one](/img/structure/B14264116.png)
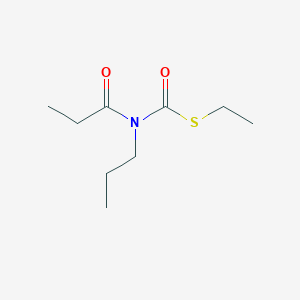
![(5Z)-2-amino-5-[1-bromo-2-(4-methoxyphenyl)-2-oxoethylidene]-1,3-oxazol-4-one](/img/structure/B14264136.png)
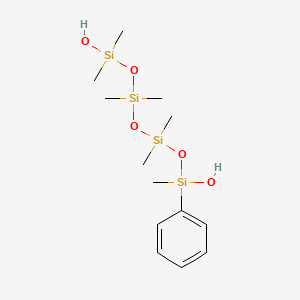


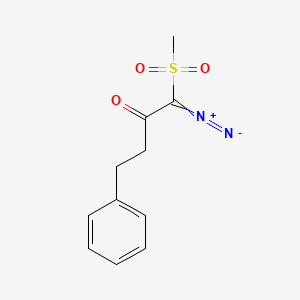

![4-{4-[(Cyanomethyl)(methyl)amino]anilino}-4-oxobutanoic acid](/img/structure/B14264170.png)
![2-[2-(2-Chlorophenyl)hydrazinylidene]-4,5-diphenyl-2H-imidazole](/img/structure/B14264176.png)
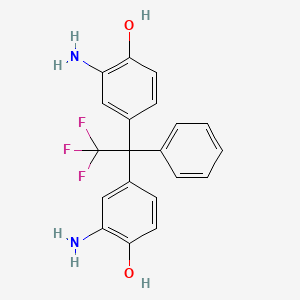
![2-Propenamide, 2-[(phenylthio)methyl]-](/img/structure/B14264180.png)
